Silicon disulfide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

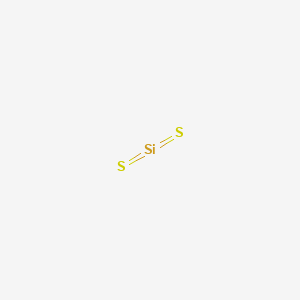

Structure

3D Structure

特性

IUPAC Name |

bis(sulfanylidene)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S2Si/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDSWONFYIAAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](=S)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065606 | |

| Record name | Silicon sulfide (SiS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Grey pieces with an odor of rotten eggs in moist air; [MSDSonline] | |

| Record name | Silicon disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13759-10-9 | |

| Record name | Silicon sulfide (SiS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13759-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013759109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon sulfide (SiS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicon sulfide (SiS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicon disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35Y5PHW16K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Silicon Disulfide for Advanced Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Silicon disulfide (SiS₂), a polymeric inorganic compound, is gaining significant attention for its applications in high-performance materials, particularly in the development of solid-state batteries and advanced electronics.[1] For professionals in drug development, the foundational chemistry of silicon and disulfide bonds is paramount in creating sophisticated drug delivery systems, such as stimuli-responsive mesoporous silica (B1680970) nanoparticles. This guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, offering detailed experimental protocols and comparative data to support laboratory and research endeavors.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into direct and indirect methods. The choice of method often depends on the desired purity, scale, and available starting materials.

Direct Combination of Elemental Silicon and Sulfur

The most common laboratory-scale synthesis involves the direct reaction between silicon and sulfur at elevated temperatures.[2][3] This method can be performed under various conditions, leading to different crystalline forms and purities of SiS₂.

This method, adapted from various sources, is a reliable technique for producing high-purity this compound.[4]

-

Reactant Preparation: Finely powdered silicon (99.5% purity or higher) and sublimed sulfur are weighed in a stoichiometric ratio (1:2 molar ratio). An excess of sulfur is often used to ensure complete reaction of the silicon.

-

Ampoule Sealing: The mixture is placed in a quartz ampoule. The ampoule is then evacuated to a high vacuum and sealed.

-

Reaction: The sealed ampoule is placed in a two-zone tube furnace. The zone containing the reactants (hot zone) is heated to between 900°C and 1000°C, while the other end of the ampoule (cold zone) is maintained at a lower temperature, typically between 550°C and 700°C.[4] The reaction is typically carried out for 8 to 15 hours.[4]

-

Product Collection: During the reaction, this compound sublimes and deposits in the colder zone of the ampoule as white, needle-like crystals.[5]

-

Post-Reaction Processing: After cooling, the ampoule is carefully opened in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis of the SiS₂. Excess sulfur can be removed by distillation to a colder part of the ampoule before opening.[4]

A variation of the direct elemental reaction involves a "boiling" or "steaming" process in a closed, sealed-tube system under saturated sulfur vapor pressure.[2][3]

-

Reactant Preparation: Powdered silicon and sulfur are placed in a quartz tube.

-

Reaction Conditions: The tube is heated to a uniform temperature between 1023 K (750°C) and 1073 K (800°C) for approximately 3 hours.[2][3] The pressure within the sealed tube is determined by the saturated vapor pressure of sulfur at that temperature, ranging from 2.57 to 3.83 MPa.[2][3]

-

Product Formation: The reaction proceeds via a solid-liquid ("boiling") or solid-gas ("steaming") mechanism, depending on the placement of the silicon within the tube, to form orthorhombic SiS₂ rods.[2][3]

-

Purification: Residual sulfur can be removed by washing the product with a solvent like benzene (B151609) in an inert atmosphere.[3]

Reaction of Silicon Dioxide with Aluminum Sulfide (B99878)

An alternative high-temperature synthesis route involves a metathesis reaction between silicon dioxide (SiO₂) and aluminum sulfide (Al₂S₃).[6]

-

Reactant Preparation: A mixture of finely powdered aluminum sulfide and a slight excess of silica sand is prepared.[6]

-

Reaction Setup: The mixture is placed in a crucible within a quartz tube furnace.[6]

-

Reaction Conditions: The furnace is heated to 1100°C to 1300°C under a flow of dry nitrogen.[6] The reaction commences at approximately 1100°C.[6]

-

Product Collection: The this compound product sublimes and deposits on the cooler parts of the quartz tube.[6]

Synthesis from Organosilicon Precursors

This compound can also be synthesized at significantly lower temperatures through the decomposition of organosilicon compounds.

-

Reactant Mixture: 96g of sulfur is mixed with 39g of tetraethyl orthothiosilicate (Si(SC₂H₅)₄).[6]

-

Reaction: The mixture is heated at 200°C for 10 minutes.[6] This results in the formation of this compound and diethyl disulfide.

-

Separation: The diethyl disulfide byproduct is dissolved in benzene, and the solid this compound is separated by filtration under moisture-free conditions.[6]

Gas-Phase Synthesis using Carbon Disulfide

A continuous flow method utilizing carbon disulfide (CS₂) as the sulfur source offers another pathway to SiS₂.[5]

-

Reaction Setup: Pulverized silicon is placed in a quartz liner inside a tube furnace.

-

Gas Flow: An Argon-CS₂ gas mixture, generated by bubbling Argon through liquid CS₂, is passed over the silicon.[5]

-

Reaction Conditions: The furnace is heated to over 1273 K (1000°C).[5]

-

Product Deposition: White, needle-shaped SiS₂ precipitates as a single phase on the colder downstream surface of the reactor.[5] The deposition mechanism involves the reaction of Si and CS₂ to form gaseous SiS, which then reacts with sulfur vapor (from CS₂ decomposition) to deposit solid SiS₂.[5]

Summary of Synthesis Methods

| Synthesis Method | Reactants | Temperature (°C) | Pressure | Reaction Time | Reported Yield | Purity |

| Direct Combination (Sealed Ampoule) | Si, S | 900 - 1000 | Vacuum | 8 - 15 hours | ~100%[4] | High |

| Direct Combination (Boiling/Steaming) | Si, S | 750 - 800 | 2.57 - 3.83 MPa | 3 hours | High | ~99.95 wt%[3] |

| SiO₂/Al₂S₃ Metathesis | SiO₂, Al₂S₃ | 1100 - 1300 | Atmospheric (N₂) | Not specified | Not specified | High |

| Organosilicon Decomposition | Si(SC₂H₅)₄, S | 200 | Atmospheric | 10 minutes | Not specified | Not specified |

| Gas-Phase (CS₂) Synthesis | Si, CS₂ | > 1000 | Atmospheric (Ar) | 4 hours | Not specified | Highly purified[5] |

Purification of this compound

Due to its ability to sublime, this compound is most effectively purified by sublimation. This process separates the volatile SiS₂ from non-volatile impurities.

Vacuum Sublimation

Vacuum sublimation is a standard technique for obtaining high-purity SiS₂.[4][6]

-

Apparatus Setup: The crude this compound is placed in a sublimation apparatus, which consists of a vessel that can be heated under vacuum and a cooled surface (cold finger) for the sublimate to deposit on.

-

Sublimation Conditions: The apparatus is evacuated to a high vacuum. The part of the apparatus containing the crude SiS₂ is heated to between 850°C and 1000°C. The cold finger is maintained at a significantly lower temperature.

-

Collection: The purified this compound deposits on the cold finger as crystalline needles.

-

Handling: The apparatus is cooled to room temperature before being vented with an inert gas. The purified SiS₂ is collected in an inert atmosphere.

Chemical Vapor Transport

Chemical vapor transport (CVT) can be utilized for both synthesis and purification. In the context of the sealed ampoule synthesis described above, the temperature gradient between the hot and cold zones facilitates the transport and purification of the SiS₂ product, as it sublimes from the reaction zone and deposits in a purer form in the deposition zone.[4]

Relevance to Drug Development

While this compound is not used directly as a therapeutic agent, the fundamental chemistry of silicon-based materials and disulfide bonds is highly relevant to modern drug delivery systems.

-

Mesoporous Silica Nanoparticles (MSNs): MSNs are extensively researched as drug carriers due to their high surface area, tunable pore size, and biocompatibility.[7][8]

-

Stimuli-Responsive Drug Release: Disulfide bonds can be incorporated into the silica matrix of MSNs or used as linkers to attach drug molecules or capping agents.[1][8] The tumor microenvironment is characterized by a significantly higher concentration of reducing agents like glutathione (B108866) compared to normal tissues. This difference can be exploited to trigger the cleavage of disulfide bonds, leading to the targeted release of anticancer drugs within tumor cells.[1]

-

Organosilicon Compounds in Medicine: The broader field of organosilicon chemistry offers numerous opportunities in medicinal applications. The substitution of carbon with silicon in drug molecules can alter their physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved therapeutic profiles.[9] Silicon-based polymers are also used in medical implants and as matrices for transdermal drug delivery systems.[10][11]

Visualizing Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Growth Mechanism of SiS2 Rods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SU899464A1 - Process for producing silicon disulphide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. nanotrun.com [nanotrun.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of a Silicone-Based Polymer Matrix as a Suitable Transdermal Therapeutic System for Diallyl Disulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. zmsilane.com [zmsilane.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Silicon Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon disulfide (SiS₂), an inorganic compound, presents a unique one-dimensional polymeric structure, distinguishing it from its well-known oxygen analog, silicon dioxide (SiO₂).[1] This structural variance imparts distinct physical and chemical properties that are of significant interest in materials science, particularly in the development of next-generation batteries and solid-state electrolytes.[2] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and purification, and visualizations of its structure and key reactions.

Physical Properties

This compound is typically a white to off-white (sometimes grey or brown) crystalline solid with a fibrous or needle-like appearance.[1] It is stable under normal temperature and pressure but is highly sensitive to moisture.[3] In moist air, it readily hydrolyzes, releasing hydrogen sulfide (B99878) gas, which has a characteristic rotten egg smell.[1] Unlike many compounds, this compound sublimes at high temperatures rather than melting at atmospheric pressure.[1]

Data Presentation: Physical and Structural Properties

| Property | Value | Reference |

| Molecular Formula | SiS₂ | [1] |

| Molar Mass | 92.218 g/mol | [1] |

| Appearance | White, grey, or brown needles/fibrous crystals | [1] |

| Density | 1.853 g/cm³ | [1] |

| Melting Point | 1,090 °C (sublimes) | [1] |

| Solubility in water | Decomposes | [1] |

| Crystal Structure | Orthorhombic (ambient pressure), Tetragonal (high pressure) | [3][4] |

| Space Group (Orthorhombic) | Ibam (No. 72) | [1][4] |

| Si-S Bond Length (Orthorhombic) | ~2.13 Å | [5] |

| Coordination Geometry | Tetrahedral | [1] |

Data Presentation: Thermodynamic Properties

| Property | Value | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°₂₉₈) | -207.5 kJ/mol (solid) | [6] |

| Standard Molar Entropy (S°₂₉₈) | 66.9 J/mol·K (solid) | [6] |

| Heat Capacity (Cp) at 298.15 K | 57.3 J/mol·K (solid) | [6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its polymeric structure and the reactivity of the silicon-sulfur bonds. The material consists of chains of edge-shared SiS₄ tetrahedra.[1]

Hydrolysis

This compound reacts readily with water in an exothermic reaction to produce silicon dioxide (silicic acid) and hydrogen sulfide gas.[1] This high sensitivity to moisture necessitates handling and storage in inert, dry atmospheres.[7]

Reaction: SiS₂ (s) + 2H₂O (l) → SiO₂ (s) + 2H₂S (g)

Reactions with Other Nucleophiles

This compound also reacts with other nucleophilic reagents. In liquid ammonia, it can form silicon imide, Si(NH)₂, and ammonium (B1175870) hydrosulfide.[1] Alcohols react to form alkoxides, such as tetraethyl orthosilicate (B98303) from the reaction with ethanol, along with the liberation of hydrogen sulfide.[1]

Formation of Thiosilicates

Reaction with metal sulfides, such as sodium sulfide, magnesium sulfide, or aluminum sulfide, leads to the formation of thiosilicates.[1]

Experimental Protocols

Synthesis of this compound via Direct Reaction of Elements

This protocol is based on the high-temperature reaction of elemental silicon and sulfur in a sealed, evacuated ampoule.

Materials:

-

Silicon powder (99.9% purity)

-

Sulfur powder (99.9% purity)

-

Quartz ampoule

-

High-temperature tube furnace

-

Vacuum pump

-

Schlenk line or glovebox for inert atmosphere handling

Procedure:

-

Preparation of Reactants: In an inert atmosphere (e.g., an argon-filled glovebox), thoroughly mix stoichiometric amounts of silicon and sulfur powder. An excess of sulfur may be used to ensure complete reaction.

-

Loading the Ampoule: Transfer the mixture into a clean, dry quartz ampoule.

-

Evacuation and Sealing: Attach the ampoule to a vacuum line, evacuate to a pressure of at least 10⁻³ torr, and seal the ampoule using a torch.

-

Reaction: Place the sealed ampoule in a tube furnace. Slowly heat the furnace to a temperature between 600 °C and 700 °C and hold for several hours to initiate the reaction. Subsequently, increase the temperature to around 900-1000 °C for an extended period (e.g., 24-48 hours) to ensure the reaction goes to completion.[2]

-

Cooling: Slowly cool the furnace back to room temperature.

-

Product Recovery: In an inert atmosphere, carefully open the ampoule to recover the crude this compound product.

Purification by Vacuum Sublimation

Crude this compound can be purified by vacuum sublimation to obtain a high-purity crystalline product.

Equipment:

-

Sublimation apparatus (with a cold finger)

-

High-temperature heating mantle or furnace

-

Vacuum pump

-

Schlenk line or glovebox

Procedure:

-

Apparatus Setup: In an inert atmosphere, load the crude this compound into the bottom of the sublimation apparatus.

-

Assembly: Assemble the sublimation apparatus, ensuring all joints are properly sealed. Attach the apparatus to a vacuum line.

-

Evacuation: Evacuate the apparatus to a high vacuum.

-

Sublimation: Begin circulating a coolant (e.g., cold water) through the cold finger. Gradually heat the bottom of the apparatus containing the crude product to a temperature of approximately 900-1000 °C. The this compound will sublime and deposit as purified crystals on the cold finger.[8]

-

Product Collection: After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully introduce an inert gas to bring the apparatus back to atmospheric pressure.

-

Recovery: In an inert atmosphere, disassemble the apparatus and scrape the purified this compound crystals from the cold finger.

Structural and Spectroscopic Characterization

Crystal Structure

The most common ambient pressure form of this compound has an orthorhombic crystal structure. It is composed of one-dimensional chains of edge-sharing SiS₄ tetrahedra that extend along the c-axis.[4] These chains are held together by van der Waals forces.[9]

Spectroscopic Analysis

Detailed spectroscopic data with definitive peak assignments for this compound are not abundantly available in the readily accessible literature. However, the following techniques are standard for the characterization of such materials, and the expected spectral regions are noted.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the stretching and bending vibrations of the Si-S bonds. For inorganic sulfides, these bands typically appear in the far-infrared region (below 600 cm⁻¹).

-

Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy would be used to probe the vibrational modes of the Si-S bonds. The polymeric nature of this compound may give rise to characteristic phonon modes. For silicon-containing polymers, Si-O-Si stretching vibrations are often observed in the 480-625 cm⁻¹ region, and Si-C stretching is seen around 687 cm⁻¹.[10] Analogous Si-S modes would be expected at lower frequencies.

-

²⁹Si Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is a powerful tool for probing the local environment of silicon atoms in solid-state materials. The chemical shift is sensitive to the coordination number and the nature of the neighboring atoms. For solid silicates, a wide range of chemical shifts is observed depending on the degree of condensation of the SiO₄ tetrahedra.[11] A similar sensitivity would be expected for thiosilicates, allowing for the characterization of the SiS₄ units in the polymeric chain. The typical chemical shift range for tetracoordinated silicon compounds is broad, from approximately +50 to -200 ppm relative to tetramethylsilane (B1202638) (TMS).[12]

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed and reacts with water to release flammable and toxic hydrogen sulfide gas.[13] Therefore, it must be handled in a dry, inert atmosphere, such as in a glovebox or under a flow of argon or nitrogen.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All waste materials should be quenched carefully and disposed of in accordance with local regulations.

Conclusion

This compound is a fascinating inorganic polymer with a unique structure and reactivity. Its properties make it a compound of growing interest for advanced material applications. A thorough understanding of its physical and chemical characteristics, as well as proper synthesis and handling techniques, is essential for researchers working with this material. While detailed spectroscopic assignments are not widely reported, the established characterization methods for solid-state inorganic materials provide a clear path for its analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound for high-performance Li-ion batteries and solid-state electrolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. nanotrun.com [nanotrun.com]

- 4. Synthesis and Growth Mechanism of SiS2 Rods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. silicon disulphide [webbook.nist.gov]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. What Is The Vacuum Sublimation Method? A Guide To High-Purity Material Purification - Kintek Solution [kindle-tech.com]

- 9. chemtube3d.com [chemtube3d.com]

- 10. Synthesis of an Addition-Crosslinkable, Silicon-Modified Polyolefin via Reactive Extrusion Monitored by In-Line Raman Spectroscopy | MDPI [mdpi.com]

- 11. parklab.engineering.columbia.edu [parklab.engineering.columbia.edu]

- 12. researchgate.net [researchgate.net]

- 13. This compound | S2Si | CID 83705 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the One-Dimensional Polymeric Architecture of Silicon Disulfide (SiS₂)

A Technical Guide for Researchers and Drug Development Professionals

Silicon disulfide (SiS₂), an intriguing inorganic polymer, presents a unique one-dimensional structure that sets it apart from its well-known oxygen analog, silicon dioxide (SiO₂). This technical guide provides an in-depth exploration of the synthesis, structure, and characterization of the one-dimensional polymeric form of SiS₂, tailored for researchers, scientists, and professionals in drug development who may encounter or utilize sulfide-based materials.

The Core Structure: A Chain of Edge-Sharing Tetrahedra

At ambient pressure, this compound adopts an orthorhombic crystal structure belonging to the Ibam space group.[1][2] This structure is characterized by infinite one-dimensional polymeric chains formed by edge-sharing SiS₄ tetrahedra.[1][2] These parallel chains are held together by weak van der Waals forces.[1]

The fundamental building block of the polymer is the SiS₄ tetrahedron, where a central silicon atom is covalently bonded to four sulfur atoms. In the polymeric chain, adjacent tetrahedra share two sulfur atoms, creating a robust, linear backbone. This edge-sharing arrangement is a key feature that distinguishes it from the corner-sharing networks predominantly found in silica (B1680970) polymorphs.

A high-pressure tetragonal phase (space group I-42d) of SiS₂ also exists, which features a three-dimensional network of corner-sharing SiS₄ tetrahedra.[3]

Quantitative Structural Data

The precise arrangement of atoms within the SiS₂ polymer has been determined through X-ray diffraction studies. The key crystallographic and bond parameter data for the orthorhombic and tetragonal phases are summarized below for comparison.

| Property | Orthorhombic (Ibam) SiS₂[1][2] | Tetragonal (I-42d) SiS₂[3] |

| Lattice Parameters | a = 5.55 Å, b = 5.75 Å, c = 9.82 Å | a = 5.56 Å, c = 8.67 Å |

| Cell Volume | 313.30 ų | 268.07 ų |

| Calculated Density | 2.04 g/cm³ | 2.28 g/cm³ |

| Si-S Bond Length | 2.13 Å | 2.14 Å |

| Coordination Geometry | Edge-sharing SiS₄ tetrahedra | Corner-sharing SiS₄ tetrahedra |

Synthesis of One-Dimensional SiS₂

Several methods have been developed for the synthesis of one-dimensional polymeric SiS₂. A common and effective approach is the direct reaction of elemental silicon and sulfur at elevated temperatures. The synthesis of crystalline SiS₂ rods, for instance, can be achieved through a boiling or steaming process in a sealed system.[1]

Experimental Protocol: Elemental Synthesis of SiS₂ Rods

This protocol is adapted from the work of M. Li, et al. (2022).[1]

Materials:

-

High-purity silicon powder

-

High-purity sulfur powder

-

Quartz tube

-

Benzene (B151609) (for purification)

Procedure:

-

Preparation: A stoichiometric mixture of silicon and sulfur powders is loaded into a quartz tube.

-

Sealing: The quartz tube is evacuated and sealed under vacuum to prevent oxidation and reaction with atmospheric components at high temperatures.

-

Heating Regimen: The sealed tube is placed in a furnace and heated to a temperature between 1023 K and 1073 K for a duration of 3 hours. The reaction is carried out under the saturated vapor pressure of sulfur at the reaction temperature (2.57–3.83 MPa).[1]

-

Cooling: After the reaction period, the furnace is cooled down to room temperature.

-

Purification: The resulting SiS₂ product, which may contain residual sulfur, can be purified by washing with benzene to dissolve the unreacted sulfur.[1]

A metathesis reaction is another scalable synthesis route. This process involves the reaction of Na₂S with LiCl to produce Li₂S, which is then reacted with SiCl₄ to yield SiS₂.[4]

Characterization Techniques

The structural and vibrational properties of the one-dimensional SiS₂ polymer are primarily investigated using X-ray diffraction and Raman spectroscopy.

X-ray Diffraction (XRD)

XRD is the principal technique for determining the crystal structure, phase purity, and lattice parameters of SiS₂.

Experimental Protocol:

-

Sample Preparation: A powdered sample of the synthesized SiS₂ is prepared. Due to its sensitivity to moisture, the sample should be protected from the atmosphere, for example, by using a special sample stage with an inert gas shield (e.g., Argon) and sealed with Kapton tape.[1]

-

Instrumentation: A powder X-ray diffractometer equipped with a CuKα radiation source (λ = 1.54060 Å) is typically used.[1]

-

Data Collection: The diffraction pattern is collected over a 2θ range appropriate to observe the characteristic peaks of the orthorhombic Ibam phase of SiS₂. Typical settings might include a step size of 0.013° and a collection time of several seconds per step.[1]

-

Analysis: The resulting diffraction pattern is analyzed by Rietveld refinement to determine the lattice parameters and confirm the crystal structure.[1]

Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of the SiS₂ polymeric chains, providing a fingerprint of its structure. The technique can be used to identify the material and study its behavior under different conditions, such as high pressure.[5] For instance, the Raman spectra of layered SiS₂ synthesized at high pressure show characteristic peaks that can be used to monitor phase transitions and changes in electronic properties.[5]

Visualizing the Structure and Synthesis

The One-Dimensional Polymeric Chain of SiS₂

The following diagram illustrates the connectivity of the edge-sharing SiS₄ tetrahedra in the one-dimensional polymeric chain of SiS₂.

References

A Technical Guide to the Molecular Properties of Silicon Disulfide

For Researchers, Scientists, and Drug Development Professionals

This document provides a focused technical overview of the fundamental molecular properties of silicon disulfide, including its molecular formula and molar mass. The information is presented to be a precise reference for scientific and research applications.

Molecular Formula

This compound is an inorganic compound with the chemical formula SiS₂.[1][2] This formula indicates that each molecule of this compound is composed of one silicon atom covalently bonded to two sulfur atoms. Like silicon dioxide (SiO₂), the material is polymeric, but it adopts a one-dimensional chain structure of edge-shared tetrahedra.[1]

Molar Mass and Calculation Methodology

The molar mass of a compound is a fundamental physical property, representing the mass of one mole of its molecules. The calculation is based on the standard atomic weights of its constituent elements.

The molar mass of this compound (SiS₂) is determined by summing the atomic mass of one silicon atom and two sulfur atoms. The standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

-

Identify Constituent Elements: The molecular formula SiS₂ indicates the presence of Silicon (Si) and Sulfur (S).

-

Determine Stoichiometry: Note the number of atoms of each element in the formula: one Si atom and two S atoms.

-

Obtain Standard Atomic Weights:

-

Calculate Molar Mass:

-

Molar Mass = (1 × Atomic Mass of Si) + (2 × Atomic Mass of S)

-

Molar Mass = (1 × 28.085 g/mol ) + (2 × 32.06 g/mol )

-

Molar Mass = 28.085 g/mol + 64.12 g/mol

-

Molar Mass ≈ 92.21 g/mol

-

The accepted molar mass for this compound is approximately 92.22 g/mol .[1][7][8]

Data Presentation: Atomic and Molecular Weights

The quantitative data used in the determination of the molar mass of this compound are summarized in the table below for clear reference and comparison.

| Element/Compound | Symbol/Formula | Atomic/Molar Mass ( g/mol ) |

| Silicon | Si | 28.085[3][4] |

| Sulfur | S | 32.06[5][6] |

| This compound | SiS₂ | ~92.22 [1][7] |

Visualization of Molar Mass Calculation

The following diagram illustrates the logical relationship for the calculation of the molar mass of this compound from the atomic masses of its constituent elements.

Caption: Logical workflow for calculating the molar mass of SiS₂.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nanotrun.com [nanotrun.com]

- 3. Silicon - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 4. Facts about Silicon Element [booklace.com]

- 5. proprep.com [proprep.com]

- 6. Sulfur - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. This compound | S2Si | CID 83705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 13759-10-9 | Benchchem [benchchem.com]

Silicon Disulfide (SiS₂) as a High-Capacity Anode Material: A Technical Guide

An in-depth exploration of the theoretical capacity, electrochemical mechanisms, and experimental evaluation of Silicon Disulfide (SiS₂) as a promising anode material for next-generation lithium-ion and sodium-ion batteries.

Executive Summary

This compound (SiS₂) is emerging as a compelling candidate for high-capacity anode materials in rechargeable batteries. Exhibiting a layered structure analogous to other transition metal dichalcogenides, SiS₂ offers the potential for high charge storage capacity through conversion and alloying reactions. This technical guide provides a comprehensive overview of the theoretical underpinnings of SiS₂'s capacity, the electrochemical reactions governing its performance, and detailed experimental protocols for its characterization. For researchers and professionals in battery development, this document outlines the core data, methodologies, and theoretical framework necessary to evaluate and advance SiS₂ anode technology.

Theoretical Capacity of SiS₂

The theoretical capacity of an electrode material is a critical parameter that dictates the maximum amount of charge it can store per unit mass. This value is determined by the stoichiometry of the electrochemical reaction and the molar mass of the active material.

Theoretical Capacity in Lithium-Ion Batteries

The electrochemical reaction of SiS₂ with lithium is a multi-step process involving both conversion and alloying mechanisms. The overall proposed reaction is as follows:

SiS₂ + 8Li⁺ + 8e⁻ ↔ Si + 2Li₂S (Conversion Reaction) Si + 4.4Li⁺ + 4.4e⁻ ↔ Li₄.₄Si (Alloying Reaction)

Combining these reactions, the full theoretical reaction is:

SiS₂ + 12.4Li⁺ + 12.4e⁻ ↔ Li₄.₄Si + 2Li₂S

Based on this reaction, the theoretical capacity can be calculated using the formula:

Theoretical Capacity (mAh/g) = (n * F) / (M * 3.6)

Where:

-

n is the number of electrons transferred per formula unit of SiS₂ (in this case, 12.4).

-

F is the Faraday constant (96485 C/mol).

-

M is the molar mass of SiS₂ (92.21 g/mol ).

-

3.6 is a conversion factor from C/g to mAh/g.

This calculation yields a remarkable theoretical capacity for SiS₂ in lithium-ion batteries. A SiS₂ nanocomposite has demonstrated a high initial lithiation capacity of 1610 mAh/g and a delithiation capacity of 1363 mAh/g[1].

Theoretical Capacity in Sodium-Ion Batteries

For sodium-ion batteries, the reaction mechanism is also predicted to involve a conversion reaction. Based on first-principles predictions, SiS₂ is suggested to have a high theoretical capacity of 517 mAh/g[2][3]. The proposed reaction mechanism involves the insertion of sodium ions, leading to the formation of sodium silicide and sodium sulfide.

The specific reaction proposed is:

SiS₂ + 4Na⁺ + 4e⁻ ↔ Na₄SiS₄

This reaction results in the calculated theoretical capacity.

Data Summary

| Ion | Theoretical Capacity (mAh/g) | Proposed Reaction Mechanism |

| Li⁺ | ~3660 (Calculated) | Conversion and Alloying |

| Na⁺ | 517[2][3] | Conversion |

Electrochemical Reaction Pathways

The performance of SiS₂ as an anode material is dictated by the sequence of electrochemical reactions that occur during charging and discharging. These pathways can be visualized to understand the material's transformation.

Caption: Lithiation pathway of SiS₂ anode.

Caption: Sodiation pathway of SiS₂ anode.

Experimental Protocols

Accurate and reproducible experimental procedures are paramount for evaluating the performance of SiS₂ as an anode material. The following sections detail the key experimental methodologies.

Electrode Slurry Preparation

A homogeneous slurry is essential for fabricating uniform electrodes.

Materials:

-

SiS₂ active material

-

Conductive agent (e.g., Super P carbon black)

-

Binder (e.g., Polyvinylidene fluoride (B91410) - PVDF in N-Methyl-2-pyrrolidone - NMP, or Carboxymethyl cellulose (B213188) - CMC with Styrene-butadiene rubber - SBR in deionized water)

-

Solvent (NMP or deionized water)

Procedure:

-

Dry the SiS₂ active material and conductive agent in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to remove any moisture.

-

Weigh the active material, conductive agent, and binder in a specific ratio (e.g., 80:10:10 by weight).

-

First, mix the active material and conductive agent powders thoroughly in a mortar or a planetary ball miller to ensure a uniform dry mixture.

-

Prepare the binder solution by dissolving the binder in the appropriate solvent.

-

Gradually add the dry powder mixture to the binder solution while stirring continuously.

-

Continue mixing at a controlled speed (e.g., using a magnetic stirrer or a planetary mixer) until a homogeneous, viscous slurry is formed. The viscosity should be optimized for the coating process.

Electrode Casting and Cell Assembly

Procedure:

-

Clean a current collector (typically copper foil for anodes) with a solvent (e.g., ethanol (B145695) or acetone) and dry it.

-

Cast the prepared slurry onto the copper foil using a doctor blade with a specific gap height to control the electrode thickness and mass loading.

-

Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to completely remove the solvent.

-

Punch out circular electrodes of a specific diameter from the dried sheet.

-

Assemble coin cells (e.g., CR2032) inside an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).

-

A typical coin cell consists of the prepared SiS₂ working electrode, a separator (e.g., Celgard 2400), a counter and reference electrode (lithium or sodium metal), and an appropriate electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) for Li-ion, or 1 M NaClO₄ in a mixture of EC and propylene (B89431) carbonate (PC) for Na-ion).

Caption: General experimental workflow.

Electrochemical Measurements

CV is used to investigate the redox reactions and electrochemical stability of the SiS₂ anode.

Typical Parameters:

-

Potential Window: For Li-ion batteries, typically 0.01 V to 3.0 V vs. Li/Li⁺. For Na-ion batteries, a similar range vs. Na/Na⁺ is used.

-

Scan Rate: A slow scan rate (e.g., 0.1 mV/s) is often used to ensure the reaction reaches near-equilibrium and to identify all redox peaks clearly.

-

Cycles: Typically run for 3-5 cycles to observe the formation of the solid electrolyte interphase (SEI) and the stability of the electrochemical reactions.

GCD cycling is the primary method to determine the specific capacity, coulombic efficiency, and cycling stability of the anode.

Typical Parameters:

-

Current Density: Often expressed in terms of C-rate (e.g., C/10, where C is the theoretical capacity) or in mA/g. Initial cycles are often performed at a low current density (e.g., 100 mA/g) to activate the material.

-

Voltage Window: Same as the CV potential window.

-

Number of Cycles: Long-term cycling (e.g., 100 or more cycles) is performed to evaluate the capacity retention and stability.

EIS is used to study the kinetics of the electrode, including charge transfer resistance and ion diffusion.

Typical Parameters:

-

Frequency Range: Typically from 100 kHz to 0.01 Hz.

-

AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied.

-

Measurement State: EIS can be performed at different states of charge (e.g., fully charged, fully discharged) and after a certain number of cycles to monitor changes in impedance.

Conclusion

This compound presents a high-potential avenue for the development of next-generation, high-capacity anodes for both lithium-ion and sodium-ion batteries. Its impressive theoretical capacity, particularly in Li-ion systems, warrants further intensive research. The detailed experimental protocols provided in this guide offer a standardized framework for the systematic evaluation of SiS₂ and its composites. Future work should focus on optimizing the material's synthesis, nanostructuring to mitigate volume expansion, and enhancing its conductivity to unlock its full practical potential. A thorough understanding of the electrochemical reaction mechanisms and degradation pathways will be crucial for the commercial realization of SiS₂-based anodes.

References

A Comprehensive Technical Guide to the Ambient-Pressure Crystalline and Amorphous Phases of Silicon Disulfide (SiS₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silicon disulfide (SiS₂), a covalent inorganic compound, exists in several polymorphic forms at ambient pressure, including two primary crystalline phases and an amorphous state. The distinct structural arrangements of these phases give rise to different physical and chemical properties, making a thorough understanding of their characteristics crucial for various applications. This technical guide provides an in-depth overview of the orthorhombic and tetragonal crystalline phases, as well as the amorphous form of SiS₂, focusing on their crystallographic data, experimental synthesis protocols, and the relationships between them. All quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through diagrams generated using the DOT language.

Introduction

This compound is analogous to silicon dioxide, but its lower ionicity leads to different crystal structures. While SiO₂ typically forms three-dimensional networks, SiS₂ at ambient pressure is known to form one-dimensional chains in its most common crystalline form. The arrangement of these chains and the connectivity of the fundamental SiS₄ tetrahedra define the different crystalline polymorphs. An amorphous phase, lacking long-range order, can also be synthesized. The selective synthesis and characterization of these phases are of interest for applications in materials science, including as a precursor for silicon-based materials and in solid-state electrolytes.

Crystalline Phases of this compound at Ambient Pressure

At ambient pressure, SiS₂ primarily exists in two crystalline forms: an orthorhombic phase and a tetragonal phase.

Orthorhombic Phase (Ibam)

The most commonly encountered crystalline phase of SiS₂ at ambient pressure possesses an orthorhombic crystal system with the space group Ibam.[1][2] This structure is characterized by one-dimensional ribbons composed of edge-sharing SiS₄ tetrahedra.[1][2] These chains are oriented along the c-axis and are held together by van der Waals forces.

Tetragonal Phase (I-42d)

A tetragonal phase of SiS₂ with the space group I-42d has also been identified.[3][4] In this structure, the SiS₄ tetrahedra share corners to form a three-dimensional network.[3][4] This arrangement is in contrast to the edge-sharing chains of the orthorhombic phase.

Crystallographic Data

The crystallographic data for the orthorhombic and tetragonal phases of SiS₂ are summarized in Table 1 for easy comparison.

| Property | Orthorhombic SiS₂ | Tetragonal SiS₂ |

| Crystal System | Orthorhombic | Tetragonal |

| Space Group | Ibam (No. 72)[1] | I-42d (No. 122)[3] |

| Lattice Parameters | a = 5.55 Å, b = 5.75 Å, c = 9.82 Å[1] | a = 5.56 Å, b = 5.56 Å, c = 8.67 Å[3] |

| Unit Cell Angles | α = β = γ = 90°[1] | α = β = γ = 90°[3] |

| Si-S Bond Length | 2.13 Å[1] | 2.14 Å[3] |

| Coordination | Si bonded to 4 S atoms (edge-sharing tetrahedra)[1][2] | Si bonded to 4 S atoms (corner-sharing tetrahedra)[3] |

| Density | 1.96 g/cm³[1] | 2.28 g/cm³[3] |

Table 1. Crystallographic data for the ambient-pressure crystalline phases of SiS₂.

Amorphous this compound

Amorphous SiS₂ (a-SiS₂) is a non-crystalline form of this compound that lacks the long-range atomic order characteristic of its crystalline counterparts. Structurally, it is composed of a disordered network of SiS₄ tetrahedra, analogous to amorphous silicon dioxide. The synthesis of amorphous SiS₂ is often achieved through methods that prevent the nucleation and growth of crystalline phases.

Experimental Protocols

Synthesis of Orthorhombic SiS₂

The synthesis of orthorhombic SiS₂ can be achieved through the direct reaction of silicon and sulfur at elevated temperatures.

Protocol:

-

Reactant Preparation: High-purity silicon powder and elemental sulfur are mixed in a stoichiometric ratio (1:2).

-

Encapsulation: The mixture is sealed in an evacuated quartz ampoule.

-

Heating Profile: The ampoule is placed in a tube furnace and heated slowly to 600 °C over several hours to allow for the initial reaction between silicon and the molten sulfur. The temperature is then raised to 900-1000 °C and held for an extended period (e.g., 24-48 hours) to ensure complete reaction and crystallization.

-

Cooling: The ampoule is slowly cooled to room temperature. The product is a white, fibrous crystalline solid.

Synthesis of Tetragonal SiS₂

The synthesis of the tetragonal phase of SiS₂ often requires specific conditions to favor the formation of the corner-sharing tetrahedral network. While detailed protocols are less common in the literature compared to the orthorhombic phase, hydrothermal or solvothermal methods, similar to those used for other tetragonally-structured materials, can be adapted.[5][6][7][8]

Conceptual Protocol (Adapted from Zirconia Synthesis): [5][6]

-

Precursor Selection: A silicon precursor (e.g., tetraethyl orthosilicate (B98303) - TEOS) and a sulfur source (e.g., a soluble sulfide (B99878) or H₂S in a suitable solvent) are chosen.

-

Solvothermal Reaction: The precursors are dissolved in a high-boiling point solvent (e.g., an alcohol or an amine) in an autoclave.

-

Temperature and Pressure Control: The autoclave is heated to a specific temperature (e.g., 150-250 °C) and maintained for a set duration. The autogenous pressure developed within the vessel facilitates the reaction and crystallization.

-

Product Recovery: After cooling, the solid product is collected by filtration, washed with a suitable solvent to remove any unreacted precursors or byproducts, and dried under vacuum.

Synthesis of Amorphous SiS₂

Amorphous SiS₂ can be prepared by methods that rapidly quench a precursor or prevent crystallization.

Protocol 1: Chemical Vapor Deposition (CVD)

-

Precursors: A volatile silicon source (e.g., silane, SiH₄) and a sulfur source (e.g., hydrogen sulfide, H₂S) are used.

-

Reaction Chamber: The gases are introduced into a reaction chamber at low pressure.

-

Deposition: The substrate is heated to a temperature sufficient to induce the reaction but low enough to prevent crystallization. The a-SiS₂ deposits as a thin film on the substrate.

Protocol 2: Sol-Gel Method (Adapted from Silica (B1680970) Synthesis)

-

Hydrolysis and Condensation: A silicon alkoxide (e.g., TEOS) is hydrolyzed in the presence of a sulfur-containing compound in a solvent mixture (e.g., ethanol/water).

-

Gelation: The solution is allowed to gel over time.

-

Drying: The gel is dried under controlled conditions (e.g., supercritical drying or slow evaporation at low temperatures) to remove the solvent and form a solid amorphous network.

Phase Relationships and Transformations

The different ambient-pressure phases of SiS₂ can be interconverted under certain conditions. The relationship between these phases is crucial for controlling the material's properties.

Caption: Synthesis pathways and potential transformations for SiS₂ phases.

The amorphous phase is generally considered a metastable state and can be crystallized into one of the crystalline phases through thermal annealing. The specific crystalline phase that forms (orthorhombic or tetragonal) will depend on the annealing conditions (temperature, time, and atmosphere). The direct transformation between the orthorhombic and tetragonal phases at ambient pressure is less well-documented and may require significant energy input to overcome the kinetic barriers associated with breaking and reforming the Si-S bonds to change the connectivity of the tetrahedra from edge-sharing to corner-sharing.

Experimental Workflows

The characterization of SiS₂ phases typically involves a combination of structural and spectroscopic techniques.

Caption: A typical experimental workflow for SiS₂ phase characterization.

X-ray Diffraction (XRD): This is the primary technique for identifying the crystalline phases of SiS₂. The diffraction pattern provides information about the crystal structure, lattice parameters, and phase purity. Amorphous SiS₂ will produce a broad halo in the XRD pattern instead of sharp Bragg peaks.

Raman Spectroscopy: Raman spectroscopy is sensitive to the vibrational modes of the Si-S bonds and can be used to distinguish between the different polymorphs, as the connectivity of the SiS₄ tetrahedra (edge-sharing vs. corner-sharing) will result in distinct Raman spectra.

Transmission Electron Microscopy (TEM): TEM can be used to visualize the morphology of the SiS₂ particles and, through selected area electron diffraction (SAED), can provide local structural information to confirm the crystalline phase.

Conclusion

This compound presents a rich polymorphism at ambient pressure, with two well-characterized crystalline phases (orthorhombic Ibam and tetragonal I-42d) and a readily accessible amorphous state. The choice of synthesis methodology is critical in determining the resulting phase. The orthorhombic phase, with its one-dimensional chains of edge-sharing tetrahedra, is typically formed under high-temperature equilibrium conditions. In contrast, the three-dimensional network of the tetragonal phase and the disordered amorphous phase can be accessed through kinetically controlled synthesis routes. A comprehensive understanding of the synthesis-structure-property relationships of these SiS₂ phases is essential for their potential application in various fields of materials science and technology. Further research into the precise conditions governing the interconversion of these phases will enable greater control over the material's properties for specific applications.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. Materials Data on SiS2 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Materials Data on SiS2 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 5. mdpi.com [mdpi.com]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. Synthesis of tetragonal zirconia in mesoporous silica and its catalytic properties for methanol oxidative decomposition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Stabilizing tetragonal ZrO2 nanocrystallites in solvothermal synthesis - Nanoscale (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the High-Pressure, High-Temperature Synthesis of Silicon Disulfide Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of silicon disulfide (SiS₂) polymorphs under high-pressure and high-temperature conditions. This compound is a versatile compound with potential applications in materials science, particularly in the development of solid-state electrolytes for next-generation batteries. Understanding the synthesis of its various crystalline forms, or polymorphs, is crucial for tuning its properties for specific applications. This document outlines the key synthesis parameters, crystallographic data, and experimental protocols for producing different SiS₂ phases.

Overview of SiS₂ Polymorphs

This compound exhibits a rich polymorphism, with several distinct crystal structures accessible under high-pressure and high-temperature conditions. These phases differ in their atomic arrangements, leading to variations in their physical and chemical properties. The known high-pressure polymorphs include monoclinic (HP1 and HP2), tetragonal (HP3), and trigonal (HP4) phases, as well as a layered structure with octahedral coordination.

Quantitative Data Summary

The synthesis conditions and crystallographic data for the known high-pressure SiS₂ polymorphs are summarized in the tables below for easy comparison.

Table 1: Synthesis Conditions for High-Pressure SiS₂ Polymorphs

| Phase Name | Pressure (GPa) | Temperature (K) | Quenchable to Ambient Conditions? |

| HP1 | 2.8 | 1473 | Yes |

| HP2 | 3.5 | 1473 | Yes |

| HP3 | 4.0 - 7.5 | 1373 - 1703 | Yes |

| HP4 | 27.5 - 29.6 | Room Temperature (in-situ) | No |

| Layered (P-3m1) | 7.5 - 9.0 | 1300 - 1700 | No |

Table 2: Crystallographic Data for SiS₂ Polymorphs

| Phase Name | Crystal System | Space Group |

| Ambient Pressure (NP) | Orthorhombic | Ibam (72) |

| HP1 | Monoclinic | P2₁/c (14) |

| HP2 | Monoclinic | P2₁/c (14) |

| HP3 | Tetragonal | I-42d (122) |

| HP4 | Trigonal | P-3m1 (164) |

| Layered | Trigonal | P-3m1 (164) |

Experimental Protocols

The synthesis of high-pressure SiS₂ polymorphs typically involves the use of specialized high-pressure apparatus, such as a diamond anvil cell (DAC) or a multi-anvil press. The general procedure involves subjecting the precursor materials to the desired pressure and temperature, holding for a specific duration to allow for the phase transformation, and then quenching the sample back to ambient conditions.

Synthesis using a Diamond Anvil Cell (DAC) with Laser Heating

This method is commonly used to achieve very high pressures and temperatures.

Materials and Equipment:

-

Diamond Anvil Cell (DAC)

-

Elemental silicon (Si) and sulfur (S) powders (high purity)

-

Ruby chips (for pressure calibration)

-

Gasket (e.g., rhenium)

-

Pressure-transmitting medium (e.g., argon, if quasi-hydrostatic conditions are desired)

-

High-power laser (e.g., YAG or fiber laser) for heating

-

Raman spectrometer and/or X-ray diffraction (XRD) system for in-situ analysis

Procedure:

-

Gasket Preparation: A metallic gasket is pre-indented between the diamond anvils to the desired thickness. A sample chamber is then drilled into the center of the indentation using a laser drilling system.

-

Sample Loading: A mixture of elemental silicon and sulfur powders, along with a few ruby chips, is loaded into the sample chamber.

-

Pressure Application: The DAC is sealed, and pressure is gradually applied by turning the drive screws. The pressure inside the sample chamber is monitored in real-time by measuring the fluorescence of the ruby chips.

-

Laser Heating: Once the target pressure is reached, the sample is heated by focusing a high-power laser beam onto the sample. The temperature is typically measured using pyrometry.

-

Synthesis: The sample is held at the target pressure and temperature for a sufficient duration to allow for the synthesis and crystallization of the desired SiS₂ polymorph.

-

In-situ Analysis: The phase transformations can be monitored in-situ using Raman spectroscopy or synchrotron XRD.

-

Quenching: For quenchable phases, the laser is turned off, leading to a rapid drop in temperature. The pressure is then slowly released.

-

Sample Recovery and Ex-situ Analysis: The DAC is opened, and the synthesized sample is carefully recovered for further characterization using techniques like XRD and transmission electron microscopy (TEM).

Synthesis using a Multi-Anvil Press

This method is suitable for synthesizing larger quantities of high-pressure phases compared to a DAC.

Materials and Equipment:

-

Pre-synthesized ambient pressure SiS₂ powder or a stoichiometric mixture of Si and S.

-

Capsule material (e.g., platinum, gold, or boron nitride)

-

Pressure-transmitting medium/assembly (e.g., pyrophyllite, MgO)

-

Internal furnace (e.g., graphite (B72142) or LaCrO₃)

-

Thermocouple for temperature measurement

Procedure:

-

Sample Encapsulation: The precursor material is loaded into a sealed capsule to prevent reaction with the pressure medium and furnace.

-

Cell Assembly: The capsule is placed within a pressure-transmitting medium, which is then assembled with the internal furnace and thermocouple. This assembly is placed within the multi-anvil press.

-

Pressurization and Heating: The press is gradually pressurized to the target value. Once the desired pressure is reached, the sample is heated to the synthesis temperature using the internal furnace.

-

Synthesis: The sample is held at the target P-T conditions for a set duration (e.g., several hours).

-

Quenching: The power to the furnace is cut off to rapidly cool the sample to ambient temperature while maintaining pressure.

-

Decompression and Recovery: The pressure is slowly released, and the sample is recovered from the cell assembly.

-

Analysis: The recovered sample is analyzed using powder XRD and other characterization techniques to identify the synthesized phases.

Visualization of Synthesis Workflow and Phase Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for high-pressure synthesis and the phase relationships of SiS₂.

Conclusion

The high-pressure, high-temperature synthesis of this compound opens up a pathway to novel materials with potentially enhanced properties. The ability to selectively synthesize different polymorphs by controlling pressure and temperature is a powerful tool for materials design. This guide provides the fundamental knowledge required for researchers to explore the rich phase space of SiS₂ and to develop new functional materials based on this versatile compound. Further research into the precise phase boundaries and the physical properties of each polymorph will be critical for realizing their full potential.

Unraveling the Short-Range Order in Glassy SiS₂-Based Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glassy materials based on silicon disulfide (SiS₂) are attracting significant interest due to their unique properties, including high ionic conductivity, which makes them promising candidates for solid-state electrolytes in next-generation batteries. The macroscopic properties of these glasses are intimately linked to their short-range order (SRO), which describes the arrangement of atoms over short distances. A thorough understanding of the SRO is therefore crucial for the rational design and optimization of these materials for various applications, including in specialized drug delivery systems where controlled ion release is a key factor.

This technical guide provides an in-depth exploration of the short-range order in glassy SiS₂-based materials. It summarizes key structural parameters derived from various experimental techniques, offers detailed experimental protocols for characterization, and visualizes the complex structural relationships within these amorphous networks.

Core Structural Motifs in Glassy SiS₂

The fundamental building block of glassy SiS₂ is the SiS₄ tetrahedron. Unlike its silicate (B1173343) counterpart (SiO₂), where tetrahedra primarily connect at the corners, the structure of glassy SiS₂ is characterized by a significant presence of both corner-sharing (CS) and edge-sharing (ES) SiS₄ tetrahedra. The ambient pressure crystalline form of SiS₂ consists of chains of edge-sharing tetrahedra.[1] This preference for edge-sharing is attributed to the larger size of the sulfur anion compared to oxygen, which increases the distance between the silicon cations and reduces electrostatic repulsion.[2]

The introduction of network modifiers, such as alkali metal sulfides (e.g., Li₂S, Na₂S), systematically alters the glassy network. These modifiers introduce non-bridging sulfur (NBS) atoms, breaking the Si-S-Si linkages and leading to a depolymerization of the network. This process is often accompanied by a decrease in the fraction of edge-sharing tetrahedra.

The local structure around a silicon atom is often described using the Qⁿ notation, where 'n' represents the number of bridging sulfur atoms connecting a given SiS₄ tetrahedron to the network.

-

Q⁴: A fully polymerized tetrahedron connected to four other tetrahedra via bridging sulfur atoms.

-

Q³: A tetrahedron with three bridging and one non-bridging sulfur atom.

-

Q²: A tetrahedron with two bridging and two non-bridging sulfur atoms, often forming chains.

-

Q¹: A tetrahedron with one bridging and three non-bridging sulfur atoms.

-

Q⁰: An isolated SiS₄ tetrahedron with no bridging sulfur atoms.

Quantitative Structural Data

The following tables summarize key quantitative data on the short-range order in glassy SiS₂-based materials, compiled from various diffraction and spectroscopic studies.

Table 1: Si-S Bond Lengths and Si Coordination Numbers in Glassy SiS₂-Based Materials

| Glass System | Si-S Bond Length (Å) | Si Coordination Number | Experimental Technique(s) |

| Glassy SiS₂ | ~2.11 - 2.15 | ~4 | Neutron Diffraction, X-ray Diffraction |

| Li₂S-SiS₂ | ~2.10 - 2.14 | ~4 | Neutron Diffraction, Molecular Dynamics |

| Na₂S-SiS₂ | ~2.12 - 2.16 | ~4 | X-ray Diffraction, Molecular Dynamics |

| P₂S₅-SiS₂ | ~2.08 - 2.13 | ~4 | X-ray Diffraction |

Table 2: Qⁿ Species Distribution in Alkali Thiosilicate Glasses from ²⁹Si MAS NMR

| Glass Composition | Q⁴ (%) | Q³ (%) | Q² (%) | Q¹ (%) | Q⁰ (%) |

| (Li₂S)ₓ(SiS₂)₁₋ₓ | |||||

| x = 0.33 | - | ~25 | ~65 | ~10 | - |

| x = 0.50 | - | ~5 | ~70 | ~25 | - |

| x = 0.60 | - | - | ~40 | ~50 | ~10 |

| (Na₂S)ₓ(SiS₂)₁₋ₓ | |||||

| x = 0.33 | - | ~30 | ~60 | ~10 | - |

| x = 0.50 | - | ~10 | ~65 | ~25 | - |

| x = 0.60 | - | - | ~45 | ~45 | ~10 |

Note: The values presented are approximate and can vary depending on the specific study and data analysis methods.

Table 3: Fraction of Edge-Sharing vs. Corner-Sharing SiS₄ Tetrahedra

| Glass System | Fraction of Edge-Sharing Tetrahedra | Comments |

| Glassy SiS₂ | High | The network is dominated by chains of edge-sharing tetrahedra. |

| (Li₂S)ₓ(SiS₂)₁₋ₓ | Decreases with increasing x | The addition of Li₂S breaks down the edge-sharing linkages. |

| (Na₂S)ₓ(SiS₂)₁₋ₓ | Decreases with increasing x | Similar trend to the Li₂S-SiS₂ system. |

Experimental Protocols

Detailed characterization of the short-range order in glassy SiS₂-based materials requires a combination of advanced analytical techniques. The following sections provide detailed methodologies for key experiments. Due to the air-sensitive nature of many sulfide (B99878) glasses, sample handling and preparation must be conducted in an inert atmosphere (e.g., a glovebox).

Neutron Diffraction

Objective: To determine total and partial pair distribution functions, providing information on bond lengths, coordination numbers, and atomic correlations.

Methodology:

-

Sample Preparation: The glassy sample is crushed into a fine powder inside an argon- or nitrogen-filled glovebox. The powder is then loaded into a vanadium sample can, which is chosen for its low coherent neutron scattering cross-section. The can is sealed to prevent air exposure.

-

Instrumentation: A time-of-flight neutron diffractometer is typically used.

-

Data Collection: Data is collected for the sample in the vanadium can, an empty vanadium can (for background subtraction), and a vanadium-niobium standard rod (for calibration).

-

Data Analysis:

-

The raw data is corrected for background, absorption, and multiple scattering.

-

The corrected data is then normalized to obtain the total structure factor, S(Q).

-

A Fourier transform of S(Q) yields the pair distribution function, G(r), from which bond lengths and coordination numbers can be extracted by fitting Gaussian peaks to the radial distribution function.

-

X-ray Diffraction

Objective: To obtain the total structure factor and pair distribution function, complementing neutron diffraction data.

Methodology:

-

Sample Preparation: A flat, polished surface of the bulk glass or a powdered sample is prepared in an inert atmosphere. For powder diffraction, the sample is typically loaded into a capillary or a specialized air-sensitive sample holder.

-

Instrumentation: A high-energy X-ray diffractometer, often at a synchrotron source, is used to achieve high Q-space resolution.

-

Data Collection: The scattered X-ray intensity is measured as a function of the scattering angle 2θ.

-

Data Analysis:

-

The raw data is corrected for background scattering, polarization, and absorption.

-

The corrected data is used to calculate the coherent scattering intensity, which is then normalized to obtain the total structure factor, S(Q).

-

The pair distribution function, G(r), is obtained via a Fourier transform of S(Q).

-

Raman Spectroscopy

Objective: To probe the vibrational modes of the glass network, providing information on the types of structural units and their connectivity.

Methodology:

-

Sample Preparation: A piece of the bulk glass with a flat, polished surface is used. The sample is placed in a sealed cell with an optical window to prevent air exposure during the measurement.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a notch filter to reject the Rayleigh scattering, and a sensitive detector (e.g., a CCD camera) is used.

-

Data Collection: The laser is focused onto the sample, and the scattered light is collected. Spectra are typically acquired over a range of Raman shifts (e.g., 100-800 cm⁻¹).

-

Data Analysis:

-

The raw spectrum is baseline-corrected to remove fluorescence background.

-

The corrected spectrum is then deconvoluted into a series of Gaussian or Lorentzian peaks, each corresponding to a specific vibrational mode. The positions and relative areas of these peaks are used to identify and quantify the different structural units present in the glass.

-

²⁹Si Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) Spectroscopy

Objective: To determine the distribution of different silicon environments (Qⁿ species) in the glass.

Methodology:

-

Sample Preparation: The glassy sample is finely powdered inside a glovebox and packed into a zirconia MAS rotor. The rotor is then sealed with an airtight cap.

-

Instrumentation: A solid-state NMR spectrometer with a magic-angle spinning probe is used.

-

Data Collection:

-

The rotor is spun at a high speed (e.g., 10-15 kHz) at the magic angle (54.74°) to average out anisotropic interactions.

-

A single-pulse experiment is typically performed to acquire the ²⁹Si NMR spectrum. A sufficient recycle delay must be used to ensure quantitative results.

-

-

Data Analysis:

-

The obtained free induction decay (FID) is Fourier transformed to yield the NMR spectrum.

-

The spectrum is then deconvoluted into a series of peaks, each corresponding to a different Qⁿ species. The integrated area of each peak is proportional to the relative abundance of that species.

-

Visualization of Structural Relationships

The following diagrams, generated using the DOT language, illustrate the fundamental structural relationships in glassy SiS₂-based materials.

Caption: Basic structural motifs in glassy SiS₂.

Caption: Network modification by alkali sulfides.

Caption: Experimental workflow for Qⁿ speciation.

Conclusion

The short-range order of glassy SiS₂-based materials is a complex interplay of corner- and edge-sharing SiS₄ tetrahedra, which is systematically modified by the incorporation of network modifiers. A multi-technique approach, combining diffraction and spectroscopic methods, is essential for a comprehensive understanding of these structures. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers working to unravel the structure-property relationships in these promising materials, paving the way for their tailored design and application in diverse technological fields.

References

An In-depth Technical Guide to Exploratory Studies of Silicon Disulfide Nanostructures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon disulfide (SiS₂), an inorganic compound analogous to silicon dioxide (SiO₂), is emerging as a material of significant scientific interest, particularly in its nanostructured forms. Composed of chains of edge-sharing SiS₄ tetrahedra, SiS₂ offers a unique one-dimensional polymeric structure that imparts distinct physical and chemical properties compared to the three-dimensional networks of SiO₂.[1] While bulk SiS₂ is known for its sensitivity to moisture, its nanostructured counterparts—including nanotubes, nanosheets, and nanorods—are being explored for their tunable electronic properties and potential in advanced applications.[2][3]

This technical guide provides a comprehensive overview of the current state of exploratory research into SiS₂ nanostructures. It is designed to serve as a core resource for researchers in materials science, electronics, and drug development by detailing synthesis methodologies, summarizing key quantitative data, and visualizing experimental workflows and potential mechanisms of action. While applications in energy storage are established, this guide also delves into the nascent, yet promising, potential of SiS₂ nanostructures in the biomedical field, drawing parallels with the well-established use of silica (B1680970) and disulfide-based chemistries in drug delivery.

Core Properties of this compound Nanostructures

The properties of SiS₂ nanostructures are highly dependent on their morphology and dimensionality. Theoretical and experimental studies have begun to elucidate their key electronic, structural, and chemical characteristics.

Electronic Properties

First-principles calculations based on density functional theory (DFT) have been instrumental in predicting the electronic behavior of SiS₂ nanostructures. Monolayer SiS₂ is predicted to be an indirect bandgap semiconductor.[2] The calculated bandgap can vary depending on the computational method used, as shown in the table below.[2][4] These semiconducting properties, which can be tuned with strain, make SiS₂ nanostructures promising candidates for next-generation nano-electronic and optoelectronic devices.[3][5] Computational studies on silicon monosulfide (SiS) nanotubes, which are closely related, show that their electronic properties are also highly dependent on their diameter, with some exhibiting a transition from metallic to semiconducting character as the diameter increases.[6]

Structural Properties

Orthorhombic SiS₂ is composed of distorted edge-sharing [SiS₄] tetrahedra that form chains along the c-axis.[3] This results in a material with significant anisotropy; strong covalent bonds exist within the chains, while weaker ionic and van der Waals forces are present between them.[3] This inherent structural characteristic is believed to govern the preferential growth of one-dimensional nanostructures like nanorods.[2][3]

Chemical Reactivity

A critical property of SiS₂ is its reactivity with water. It readily hydrolyzes to form silicon dioxide (SiO₂) and hydrogen sulfide (B99878) (H₂S) gas.[7] This sensitivity to moisture necessitates handling and synthesis under inert or anhydrous conditions.[3] However, this reactivity could potentially be harnessed for specific applications, such as a stimulus for drug release in aqueous biological environments, provided the material can be appropriately stabilized.

Data Presentation: Quantitative Properties of SiS₂ Nanostructures

The following tables summarize the quantitative data available from computational and experimental studies on SiS₂ nanostructures.

Table 1: Electronic Properties of SiS₂ Monolayers and Heterostructures

| Material System | Computational Method | Bandgap Type | Bandgap (eV) | Reference(s) |

| Monolayer SiS₂ | GGA-PBE | Indirect | 1.39 | [2] |

| Monolayer SiS₂ | HSE06 | Indirect | 2.34 | [2] |

| SiS₂/WSe₂ Hetero-bilayer | GGA-PBE | Indirect | 0.154 | [2][4] |

| SiS₂/WSe₂ Hetero-bilayer | HSE06 | Indirect | 0.738 | [2][4] |

Table 2: Crystallographic Data for Orthorhombic SiS₂ Nanorods

| Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic | [2][3] |

| Space Group | Ibam (No. 72) | [2][3] |

| Lattice Constant (a) | 9.6152(6) Å | [2] |

| Lattice Constant (b) | 5.6224(2) Å | [2] |

| Lattice Constant (c) | 5.5543(4) Å | [2] |

| Calculated Density | 2.0400 g/cm³ | [2] |

| Si-S Bond Length | 2.14 Å | [8] |

Experimental Protocols